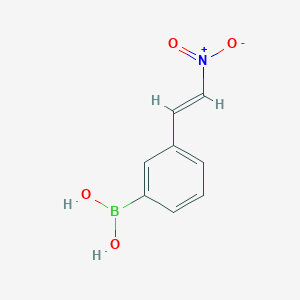

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenylboronic acids and derivatives, including compounds similar to (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which allows for the formation of C-B bonds. These methods are characterized by their versatility and high efficiency, enabling the introduction of various functional groups into the phenylboronic acid structure (Roscales & Csákÿ, 2018).

Molecular Structure Analysis

The molecular structure of phenylboronic acids, including (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, features a boronic acid group attached to a phenyl ring, which can be further modified with substituents like nitrovinyl groups. These modifications influence the molecular conformation and electronic properties of the compound. Structural studies often reveal how substituents affect the molecule's reactivity and binding characteristics with diols (Adamczyk-Woźniak et al., 2019).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, notably in the formation of boronate esters through the interaction with diols under physiological conditions. This reversible reaction is fundamental for the application of phenylboronic acids in sensing and recognition mechanisms. The presence of electron-withdrawing or -donating groups, such as a nitro group, significantly affects the Lewis acidity of the boronic acid, modifying its binding affinity towards diols (Jian et al., 2021).

Physical Properties Analysis

The physical properties of phenylboronic acids, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. The introduction of nitrovinyl groups can alter these properties, affecting the compound's stability and solubility. Studies on similar compounds have shown that modifications in the phenyl ring can lead to significant changes in these physical properties, influencing their practical applications (Ziessel et al., 2006).

Chemical Properties Analysis

The chemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, such as acidity, reactivity towards nucleophiles, and ability to undergo oxidation or reduction, are significantly influenced by the presence of the nitrovinyl group. This group can enhance the electron-withdrawing capacity of the compound, affecting its reactivity and interaction with other molecules. The acidity of boronic acids is a crucial parameter for their reactivity and is affected by substituents on the phenyl ring (Bektenova, 2010).

Wissenschaftliche Forschungsanwendungen

Optical Modulation in Nanotechnology

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid and related phenyl boronic acids have been utilized in the optical modulation of carbon nanotubes. These compounds play a crucial role in saccharide recognition and anchoring hydrophilic polymer backbones to the surfaces of hydrophobic graphene or carbon nanotubes. This functionality is particularly important in the context of single-walled carbon nanotubes (SWNTs), where phenyl boronic acids can influence SWNT photoluminescence quantum yield and respond to saccharide binding (Mu et al., 2012).

Bioconjugation Techniques

The compound has been studied for its application in bioconjugation techniques, where it is used in tandem with other boronic acid functional groups. This dual application facilitates sequential cross-coupling through nickel- and copper-catalyzed processes, leading to the creation of multifunctional probes and complex bioconjugates (Miller et al., 2021).

Fluorescent Probing and Sensing

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid, along with other derivatives, has been explored in the development of fluorescent probes. These probes have applications in sensing biological active substances and are critical in disease prevention, diagnosis, and treatment. Their fluorescence properties vary depending on the structure and are significant in the detection of carbohydrates and other bioactive substances (Huang et al., 2012).

Food Industry Applications

In the food industry, this compound's boronic acid derivatives have been used for the specific reduction of fructose in food matrices like fruit juice. Their ability to form esters with diol structures allows for selective binding and modification of sugar composition in these matrices, demonstrating their potential utility in food processing and quality control (Pietsch & Richter, 2016).

Catalysis in Organic Chemistry

Boronic acids, including (E)-(3-(2-Nitrovinyl)phenyl)boronic acid, are versatile molecules used in various organic reactions. They serve as catalysts in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, illustrating their role in synthesizing complex organic compounds (Hashimoto et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Boronic acids are being increasingly used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their unique properties and versatility make them promising candidates for future research and development.

Eigenschaften

IUPAC Name |

[3-[(E)-2-nitroethenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJYMBZMJTILK-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)